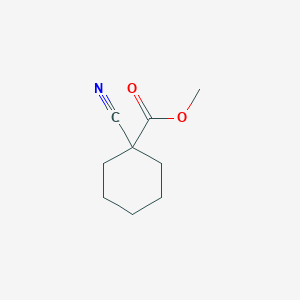

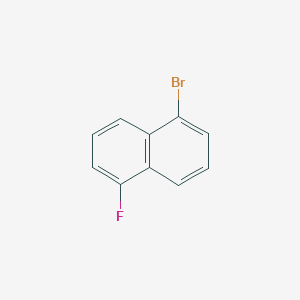

![molecular formula C7H4BrNO2 B1338703 6-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 65685-51-0](/img/structure/B1338703.png)

6-Bromobenzo[d]isoxazol-3(2H)-one

Übersicht

Beschreibung

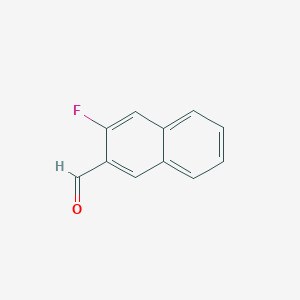

6-Bromobenzo[d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are aromatic compounds containing a five-membered ring composed of three carbon atoms and one oxygen atom, with an adjacent nitrogen atom. The presence of a bromine atom at the 6th position of the benzo[d]isoxazole ring system adds to the reactivity and potential utility of this compound in various chemical syntheses.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been explored in several studies. For instance, a novel one-pot synthesis of 3-bromomethylbenzo[d]isoxazole utilizing o-hydroxy-α-bromoacetophenone has been reported, which could provide insights into the synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through regioselective bromocyclization of 2-alkynylbenzoic acids indicates the potential for similar bromination strategies to be applied to the synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one .

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Bromobenzo[d]isoxazol-3(2H)-one has been characterized using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of multicomponent organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine, which shares the bromobenzo moiety with our compound of interest . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites for further chemical reactions.

Chemical Reactions Analysis

The reactivity of brominated heterocycles has been explored in various contexts. For example, the chemical behavior of 3-bromomethylbenzo[d]isoxazole towards a variety of chemical reagents has been investigated, which could shed light on the possible reactions that 6-Bromobenzo[d]isoxazol-3(2H)-one might undergo . Furthermore, the electrochemically induced multicomponent transformation involving a bromophenyl isoxazolone compound suggests that electrochemical methods could be a viable route for inducing reactions in similar brominated isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from studies on similar compounds. The melting points, elemental analysis, and infrared spectroscopy data of related compounds provide a basis for predicting the properties of 6-Bromobenzo[d]isoxazol-3(2H)-one . These properties are essential for the identification, characterization, and application of the compound in various chemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Bromobenzo[d]isoxazol-3(2H)-one serves as a precursor in the synthesis of complex molecules due to its reactive bromine atom and the isoxazole ring. Studies have demonstrated its use in multicomponent transformations, leading to compounds with potential in biomedical applications, particularly for the regulation of inflammatory diseases. For example, Ryzhkova et al. (2020) synthesized a compound through the electrochemical multicomponent transformation involving 6-Bromobenzo[d]isoxazol-3(2H)-one, showing promise for different biomedical applications, especially in inflammation regulation as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Role in Heterocyclic Synthesis

The compound is instrumental in heterocyclic chemistry for synthesizing novel heterocyclic structures. For instance, Mohareb et al. (1990) utilized 6-Bromobenzo[d]isoxazol-3(2H)-one in a novel one-pot synthesis process to create 3-bromomethylbenzo[d]isoxazole, expanding the repertoire of synthetic methodologies for constructing heterocyclic compounds with potential utility in medicinal chemistry (Mohareb, Sherif, Shams, & El-Torgoman, 1990).

Fluorescent Sensing Applications

Recent studies have also explored the use of 6-Bromobenzo[d]isoxazol-3(2H)-one derivatives in the development of fluorescent sensors for detecting metal ions. For example, Rasheed et al. (2019) synthesized a "turn-on" fluorescent sensor from a derivative, which demonstrated highly selective and sensitive detection of Hg(II) and Cu(II) ions, indicating its potential for biological and environmental monitoring applications (Rasheed, Nabeel, Adeel, Bilal, & Iqbal, 2019).

Crystal Engineering

In crystal engineering, the compound's ability to form non-covalent interactions makes it a candidate for studying crystal packing and molecular assembly. Jin et al. (2012) investigated the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine (a related compound) and various carboxylic acids, shedding light on the role these interactions play in supramolecular assemblies, which is crucial for the design of molecular materials (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDOSRLQEYIVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459435 | |

| Record name | 6-bromo-1,2-benzisoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzo[d]isoxazol-3(2H)-one | |

CAS RN |

65685-51-0 | |

| Record name | 6-Bromo-1,2-benzisoxazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65685-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-1,2-benzisoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

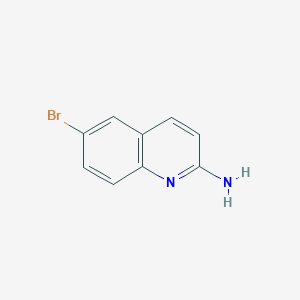

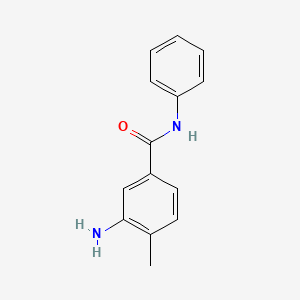

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

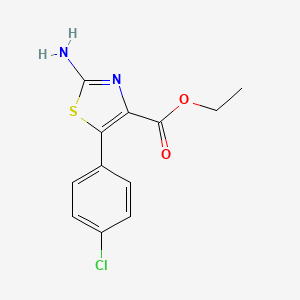

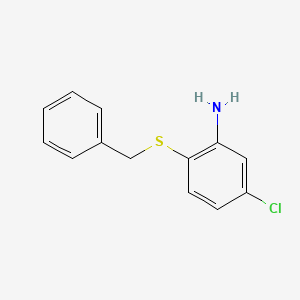

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)